molecular formula C22H18N2O2S B2444816 N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide CAS No. 899963-58-7

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide

Cat. No.: B2444816
CAS No.: 899963-58-7
M. Wt: 374.46
InChI Key: XKISROVILKSGDI-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific physical and chemical properties. Some benzothiazole derivatives are known to be hazardous and should be handled with care .

Future Directions

The future research directions for a compound like “N-(benzo[d]thiazol-2-yl)-N-benzyl-2-phenoxyacetamide” would likely depend on its biological activity. If it shows promising activity in preliminary studies, it might be further optimized and studied in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide typically involves the reaction of benzo[d]thiazol-2-amine with benzyl bromide and phenoxyacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step synthetic routes that are optimized for high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and catalytic processes are employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide stands out due to its unique combination of the benzothiazole and phenoxyacetamide moieties, which confer distinct biological activities and chemical reactivity. This compound exhibits a broader spectrum of activity and higher potency in certain applications compared to its analogs .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c25-21(16-26-18-11-5-2-6-12-18)24(15-17-9-3-1-4-10-17)22-23-19-13-7-8-14-20(19)27-22/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKISROVILKSGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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